

Technical Guide: FT-IR Spectrum of 5-Methyl-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 5-Methyl-3-nitro-1h-pyrazole

CAS No.: 1048925-02-5; 34334-96-8

Cat. No.: B2449841

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Introduction & Structural Context[1][2][3][4][5][6][7][8]

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores. Its infrared (IR) spectrum is complex due to the interplay between the electron-withdrawing nitro group (

), the electron-donating methyl group (

), and the dynamic tautomerism inherent to the pyrazole ring.

For researchers and drug developers, the FT-IR spectrum serves as a primary fingerprint for purity verification and structural confirmation. This guide deconstructs the spectrum not just as a list of peaks, but as a map of the molecule's electronic environment.

The Tautomeric Challenge

In the solid state and solution, 1H-pyrazoles exist in rapid equilibrium. For **5-methyl-3-nitro-1H-pyrazole**, the proton on the nitrogen can migrate between N1 and N2.

- Tautomer A: **5-Methyl-3-nitro-1H-pyrazole**[\[1\]](#)
- Tautomer B: **3-Methyl-5-nitro-1H-pyrazole**[\[1\]](#)[\[2\]](#)

While often treated as identical due to rapid exchange, this tautomerism significantly broadens the N-H stretching region and affects the symmetry of ring breathing modes in the IR spectrum.

Experimental Methodology

To obtain a publication-grade spectrum that resolves the fine structure of the nitro and methyl bands, specific protocols must be followed.

Sample Preparation

The choice of sampling technique fundamentally alters the spectral baseline and peak intensity.

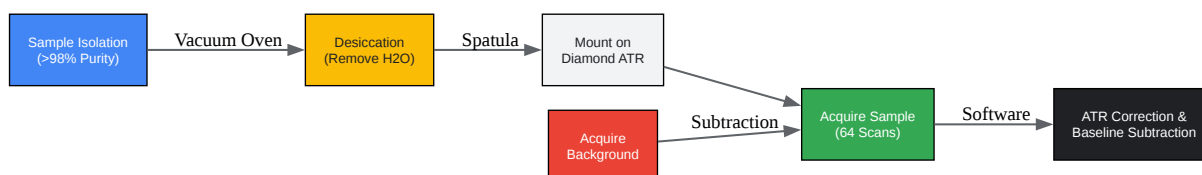
Parameter	KBr Pellet (Transmission)	ATR (Attenuated Total Reflectance)	Recommendation
State	Solid dispersion	Solid surface contact	ATR (Diamond Crystal)
Sample Qty	1-2 mg in 200 mg KBr	< 5 mg pure sample	ATR for speed & reproducibility
Resolution	High (if well-pressed)	Medium-High	ATR avoids moisture bands from KBr
Artifacts	Christiansen effect (scattering)	Peak shifts at low wavenumbers	Apply ATR correction algorithm

Instrument Configuration

- Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for kinetics.
- Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High resolution for resolving NO₂ splitting).

- Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio; 64 scans recommended for publication data.
- Apodization: Boxcar or Strong-Norton-Beer.

Experimental Workflow Diagram



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Caption: Optimized workflow for acquiring high-fidelity FT-IR data of hygroscopic nitrogen heterocycles.

Spectral Analysis: The Core Assignments

The spectrum of **5-Methyl-3-nitro-1H-pyrazole** is dominated by the strong dipoles of the nitro group and the hydrogen-bonding network of the pyrazole ring.

Functional Group Region (4000 – 1500 cm^{-1})

The N-H Stretch (3100 – 3400 cm^{-1})

Unlike free amines, the pyrazole N-H stretch is rarely a sharp singlet.

- Observation: A broad, intense band centered around 3200–3350 cm^{-1} .
- Mechanistic Insight: This broadening indicates extensive intermolecular hydrogen bonding (dimerization) in the solid state. If the spectrum is taken in dilute solution (e.g., CCl_4), this band sharpens and shifts to $\sim 3450 \text{ cm}^{-1}$.

The C-H Stretches (2800 – 3100 cm^{-1})

This region allows differentiation between the aromatic ring and the methyl substituent.

- Aromatic C-H: Weak shoulder at 3050–3100 cm^{-1} .
- Methyl (Aliphatic) C-H: Distinct peaks at 2920–2980 cm^{-1} (Asymmetric) and 2850–2870 cm^{-1} (Symmetric).

The Nitro Group Asymmetric Stretch (1530 – 1560 cm^{-1})

This is often the most intense peak in the spectrum.

- Assignment:
- Position: 1530–1550 cm^{-1} .
- Diagnostic Value: The position correlates with the conjugation of the pyrazole ring. The electron-withdrawing nature of the ring shifts this higher than aliphatic nitro groups.

Fingerprint Region (1500 – 600 cm^{-1})

The Nitro Group Symmetric Stretch (1340 – 1380 cm^{-1})

- Assignment:
- Position: 1350–1370 cm^{-1} .
- Validation: The gap between
and
(approx. 180 cm^{-1}) is characteristic of aromatic nitro compounds.

Pyrazole Ring Modes[2][3]

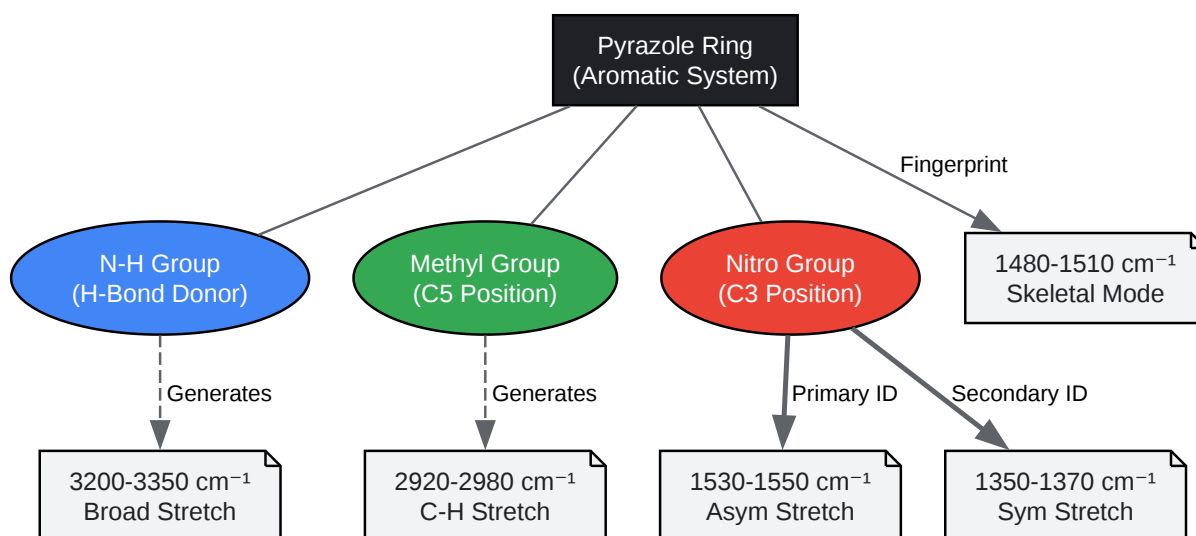
- C=N / C=C Ring Stretch: 1480–1510 cm^{-1} .
- Ring Breathing: 1000–1050 cm^{-1} . This mode is sensitive to the substitution pattern (3,5-disubstituted).

Summary Table of Characteristic Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Structural Insight
3200 – 3350	Broad, Med		Indicates H-bonded dimer network
3050 – 3100	Weak		Pyrazole ring C4-H
2920 – 2980	Medium		hybridized methyl group
1530 – 1550	Very Strong		Primary diagnostic for nitro group
1480 – 1510	Strong	/	Pyrazole skeletal vibration
1350 – 1370	Strong		Confirms nitro group presence
820 – 850	Medium		C-H out-of-plane bending (C4 position)

Structural Visualization & Logic

The following diagram maps the specific vibrational modes to the chemical structure of **5-Methyl-3-nitro-1H-pyrazole**.



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Caption: Mapping of functional groups to specific IR spectral regions for structural verification.

Quality Control & Impurity Analysis

In a drug development context, the purity of **5-Methyl-3-nitro-1H-pyrazole** is paramount. The FT-IR spectrum provides a rapid "Pass/Fail" check for common synthetic byproducts.

Common Impurities and Spectral Markers

- Water (Moisture):
 - Marker: Broad, rounded band >3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹.
 - Action: Dry sample in a vacuum oven at 40°C for 4 hours.
- Unreacted 3-Methylpyrazole (Starting Material):
 - Marker: Absence of the strong Nitro bands (1530/1350 cm⁻¹).
 - Marker: Shift in C=N stretch region.
- Isomeric 1-Methyl-3-nitro-pyrazole (Regioisomer):

- Marker: Disappearance of the broad N-H stretch (replaced by a weak C-H mode if N-methylated).
- Logic: If the N-H band at 3200 cm^{-1} is missing, the methylation likely occurred on the Nitrogen rather than the Carbon (or the sample is the N-methyl isomer).

References

- PubChem. (2025).[1][3] **5-Methyl-3-nitro-1H-pyrazole** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
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Sources

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- [3. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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